molecular formula C13H19N3O3 B13110411 m-(3,3-Dimethylureido)phenyl isopropylcarbamate CAS No. 4849-30-3

m-(3,3-Dimethylureido)phenyl isopropylcarbamate

Cat. No.: B13110411
CAS No.: 4849-30-3
M. Wt: 265.31 g/mol
InChI Key: VNCXFXQEWWHCTH-UHFFFAOYSA-N
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Description

m-(3,3-Dimethylureido)phenyl isopropylcarbamate is a chemical compound known for its unique structure and properties. It is also referred to as Carbamic acid, isopropyl-, m-(3,3-dimethylureido)phenyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the production process .

Chemical Reactions Analysis

Types of Reactions

m-(3,3-Dimethylureido)phenyl isopropylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

m-(3,3-Dimethylureido)phenyl isopropylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of m-(3,3-Dimethylureido)phenyl isopropylcarbamate involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved in its action include inhibition of specific enzymes and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • m-(3,3-Dimethylureido)phenyl methylcarbamate
  • m-(3,3-Dimethylureido)phenyl ethylcarbamate

Uniqueness

m-(3,3-Dimethylureido)phenyl isopropylcarbamate stands out due to its unique isopropyl group, which imparts distinct chemical and biological properties compared to its methyl and ethyl counterparts. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .

Properties

CAS No.

4849-30-3

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

[3-(dimethylcarbamoylamino)phenyl] N-propan-2-ylcarbamate

InChI

InChI=1S/C13H19N3O3/c1-9(2)14-13(18)19-11-7-5-6-10(8-11)15-12(17)16(3)4/h5-9H,1-4H3,(H,14,18)(H,15,17)

InChI Key

VNCXFXQEWWHCTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)OC1=CC=CC(=C1)NC(=O)N(C)C

Origin of Product

United States

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